

Application Note & Protocol: Quantification of Ethyl 7(Z)-nonadecenoate in Biological Samples

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Compound of Interest

Compound Name: Ethyl 7(Z)-nonadecenoate

Cat. No.: B15547357

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 7(Z)-nonadecenoate is an odd-chain monounsaturated fatty acid ethyl ester. The analysis of fatty acid ethyl esters (FAEEs) in biological matrices is of growing interest as they are recognized as non-oxidative metabolites of ethanol and potential biomarkers for alcohol consumption.[1][2][3] Furthermore, odd-chain fatty acids and their derivatives are gaining attention for their potential roles in various physiological and pathological processes. This document provides a detailed protocol for the extraction, identification, and quantification of **Ethyl 7(Z)-nonadecenoate** in biological samples such as plasma, serum, and tissue, utilizing gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

A critical consideration in the quantification of FAEEs is the choice of solvent, as the use of alcohols during extraction can lead to the artificial formation of these esters.[2] Therefore, alcohol-free solvents are recommended for the extraction process.

1. Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for FAEE analysis, emphasizing the exclusion of ethanol to ensure accurate quantification.[2]

- Materials:
 - Biological sample (e.g., 100-500 μ L of plasma/serum or 50-200 mg of homogenized tissue)
 - Internal Standard (IS): Ethyl heptadecanoate (C17:0 EE) or a similar odd-chain saturated FAEE not expected to be in the sample.
 - Acetone, HPLC grade
 - Hexane, HPLC grade
 - Deionized water
 - Sodium sulfate, anhydrous
 - Centrifuge tubes, glass with PTFE-lined caps
 - Homogenizer (for tissue samples)
 - Nitrogen evaporator
- Procedure:
 - To a glass centrifuge tube, add the biological sample.
 - Spike the sample with the internal standard solution.
 - Add 2 mL of ice-cold acetone to precipitate proteins.
 - Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new glass tube.
 - To the supernatant, add 4 mL of hexane and 1 mL of deionized water.
 - Vortex for 2 minutes to extract the lipids into the hexane layer.
 - Centrifuge at 1500 x g for 5 minutes to facilitate phase separation.

- Carefully transfer the upper hexane layer to a clean glass tube, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
- Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a known volume of hexane (e.g., 50-100 μL) for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.
- GC Conditions (starting point, optimization may be required):
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Injector Temperature: 250°C
 - Injection Mode: Splitless (1 μL injection volume)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp 1: 15°C/min to 200°C.
 - Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Interface Temperature: 280°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode:
 - Full Scan: m/z 50-400 for initial identification.
 - Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.
- Identification and Quantification:
 - The identification of **Ethyl 7(Z)-nonadecenoate** will be based on its retention time relative to the internal standard and its characteristic mass spectrum.
 - For FAEES, a characteristic fragmentation pattern includes a prominent ion at m/z 88 due to the McLafferty rearrangement of the ethyl ester.[\[4\]](#)
 - The molecular ion peak for **Ethyl 7(Z)-nonadecenoate** (C₂₁H₄₀O₂) is expected at m/z 324.5.
 - Quantification is achieved by creating a calibration curve using a certified standard of **Ethyl 7(Z)-nonadecenoate** and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

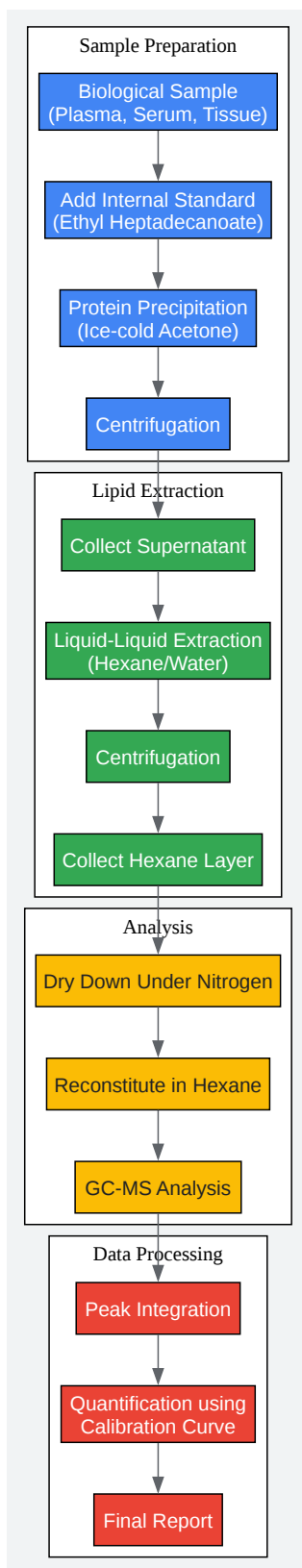
Table 1: GC-MS Parameters for SIM Analysis

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Ethyl 7(Z)-nonadecenoate	To be determined	88	324	To be determined
Ethyl heptadecanoate (IS)	To be determined	88	298	To be determined

Table 2: Example Quantitative Data Summary

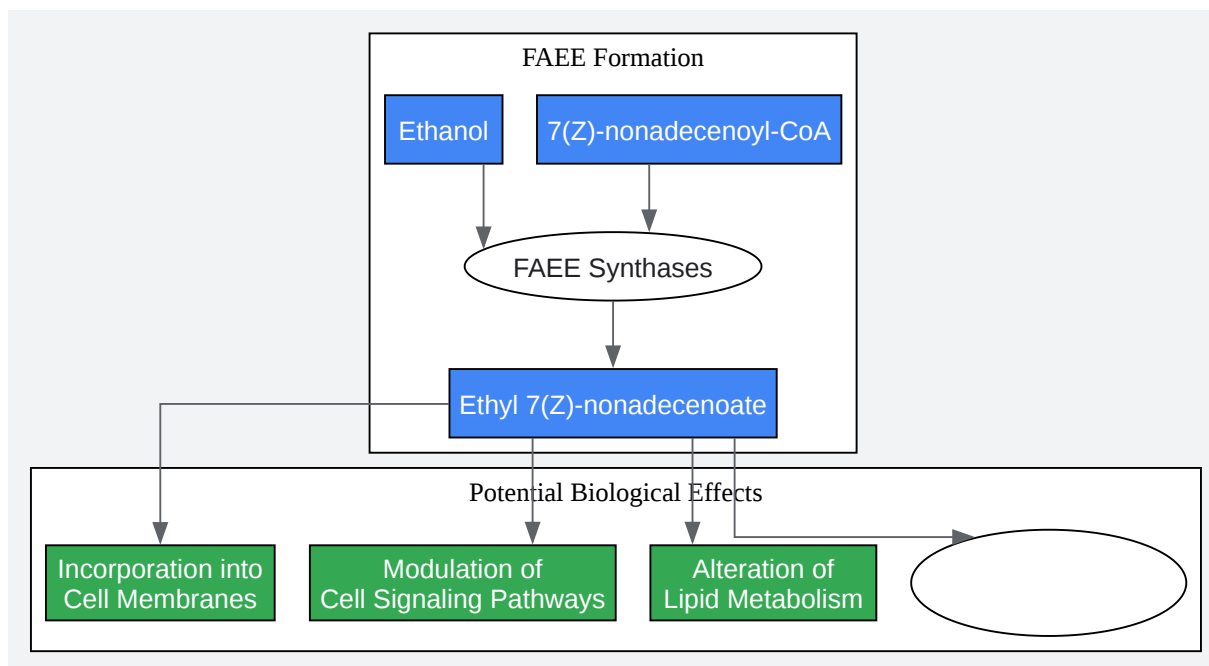
Parameter	Plasma	Serum	Liver Tissue
Linearity Range (ng/mL)	1 - 500	1 - 500	5 - 2500 (ng/g)
Limit of Detection (LOD) (ng/mL)	0.5	0.5	2 (ng/g)
Limit of Quantification (LOQ) (ng/mL)	1.5	1.5	6 (ng/g)
Recovery (%)	92 ± 5	95 ± 4	88 ± 7
Intra-day Precision (%RSD)	< 5	< 5	< 8
Inter-day Precision (%RSD)	< 7	< 7	< 10

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of **Ethyl 7(Z)-nonadecenoate**.



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Caption: Formation and potential biological roles of **Ethyl 7(Z)-nonadecenoate**.

Discussion

The presented protocol provides a robust framework for the quantification of **Ethyl 7(Z)-nonadecenoate** in biological samples. The use of a non-alcoholic extraction solvent is paramount to prevent the ex-vivo formation of FAEEs, ensuring that the measured levels reflect the endogenous concentrations.[2] The GC-MS method offers high sensitivity and selectivity for the analysis of this compound.

While the specific biological roles of **Ethyl 7(Z)-nonadecenoate** are not yet fully elucidated, odd-chain fatty acids are known to be incorporated into cellular lipids and may influence membrane fluidity and cell signaling processes. As an ethyl ester, its presence is strongly linked to ethanol metabolism, making it a valuable candidate as a biomarker for alcohol consumption.

[1][3] Further research is warranted to explore the specific signaling pathways and physiological effects of this and other odd-chain FAEEs.

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